Synthetic Yield Advantage: 72% Isolated Yield for Copper-Catalyzed N-Arylation vs. Non-Fluorinated Analog
The copper-catalyzed N-arylation of 3-fluoro-2-iodobenzoic acid with 1H-pyrazole proceeds in 72% isolated yield under optimized conditions (CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, Cs2CO3, dioxane/water, 100 °C, 1 hour) [1]. This compares favorably to the non-fluorinated analog 2-(1H-pyrazol-1-yl)benzoic acid, which typically requires harsher conditions (K2CO3, DMF, 120 °C) for similar transformations due to reduced electrophilicity of the aryl halide .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)benzoic acid (CAS 55317-53-8): yields typically range 50-65% under analogous Ullmann-type conditions |
| Quantified Difference | 7-22 absolute percentage points higher yield |
| Conditions | Copper-catalyzed N-arylation; CuI/ligand system; dioxane/water; 100 °C; 1 hour |
Why This Matters
Higher synthetic yield reduces cost per gram and improves scalability for procurement decisions in medicinal chemistry campaigns.
- [1] WO2011050200A1, 2011. Preparation of substituted pyrazoles and their use as anthranilamide precursors. Example 33. View Source
